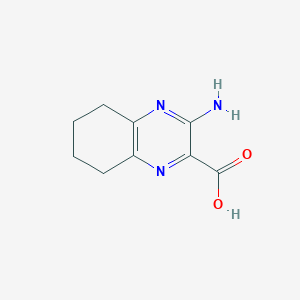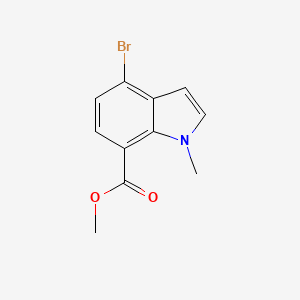
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.203 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocycle that is widely studied for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method involves the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Alcohol derivatives of quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which shares the core structure but lacks the amino and carboxylic acid groups.
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Uniqueness
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for a wide range of chemical modifications and potential biological activities .
Properties
CAS No. |
16014-67-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H2,(H2,10,12)(H,13,14) |
InChI Key |
ZKCJZIHPVDTCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)



![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)







![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)

